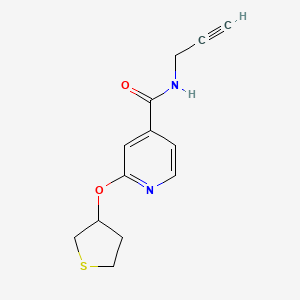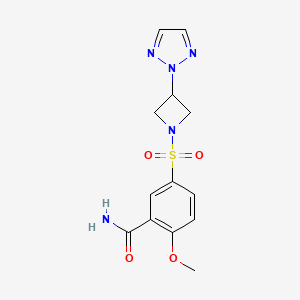
5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancers.
Aplicaciones Científicas De Investigación
Inhibitory Mechanism against Caspase-3
Triazole derivatives have been studied for their inhibitory mechanism against caspase-3, an enzyme crucial in apoptosis. For example, disubstituted 1,2,3-triazoles show competitive inhibitory mechanisms against caspase-3, highlighting their potential in influencing cell death pathways (Jiang & Hansen, 2011).
Antimicrobial Activity
Sulfonamides containing triazole scaffolds exhibit notable antimicrobial activity. Research indicates their effectiveness against various bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus. This illustrates the potential of triazole derivatives in developing new antibacterial agents (Krátký et al., 2012).
Serotonin-3 (5-HT3) Receptor Antagonists
Some triazole derivatives are potent serotonin-3 (5-HT3) receptor antagonists. These compounds have shown high affinity for 5-HT3 receptors, suggesting their use in neurological and psychiatric conditions where serotonin regulation is crucial (Kuroita et al., 1996).
Synthesis of Heterocyclic Compounds
Triazoles play a key role in synthesizing various heterocyclic compounds important in medicinal chemistry. Their ability to introduce a nitrogen atom into heterocycles can lead to the development of new synthetic pathways and pharmaceutical compounds (Zibinsky & Fokin, 2013).
Antibacterial Agents
Triazole-containing compounds have been identified as potent antibacterial agents targeting specific bacterial proteins. Their ability to mimic amide groups and modulate related bioactivity opens new avenues in antibacterial drug development (Bi et al., 2018).
Propiedades
IUPAC Name |
2-methoxy-5-[3-(triazol-2-yl)azetidin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S/c1-22-12-3-2-10(6-11(12)13(14)19)23(20,21)17-7-9(8-17)18-15-4-5-16-18/h2-6,9H,7-8H2,1H3,(H2,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOQPOZJTTWGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3014974.png)
![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B3014976.png)
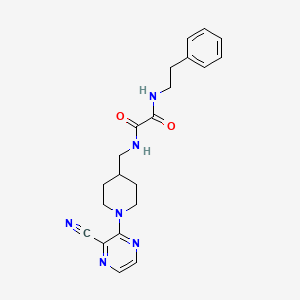
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3014978.png)
![N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B3014979.png)
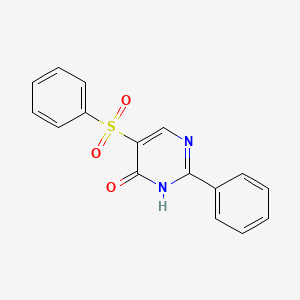
![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3014984.png)
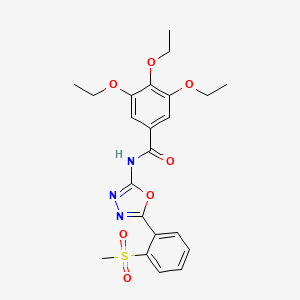
![2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide](/img/structure/B3014988.png)
![N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B3014990.png)
![4-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B3014991.png)
![N~1~-[5-(4-{[4-(4-fluorophenyl)piperazino]carbonyl}piperidino)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B3014992.png)
